Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane
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Overview
Description
Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane is a chemical compound with the molecular formula C16H17ClSi and a molecular weight of 272.845 g/mol . This compound is part of the organosilicon family, which is known for its diverse applications in various fields such as materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane typically involves the reaction of 4-(1-phenylethenyl)phenylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensures consistent product quality. Additionally, large-scale purification techniques like crystallization or large-scale chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone are used. The reactions are usually performed at low temperatures to control the rate of oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of new organosilicon compounds with different functional groups.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of silanes with different substituents.
Scientific Research Applications
Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the development of silicon-based biomaterials for medical applications, such as drug delivery systems and implants.
Medicine: Research is ongoing to explore its potential in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new organosilicon compound .
Comparison with Similar Compounds
Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane can be compared with other similar organosilicon compounds, such as:
Chlorodimethylphenylsilane: Similar in structure but lacks the 4-(1-phenylethenyl) group, making it less versatile in certain applications.
Dimethylphenylsilane: Does not contain the chlorine atom, limiting its reactivity in substitution reactions.
Trimethylsilylchloride: Contains three methyl groups instead of the phenylethenyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
178889-16-2 |
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Molecular Formula |
C16H17ClSi |
Molecular Weight |
272.84 g/mol |
IUPAC Name |
chloro-dimethyl-[4-(1-phenylethenyl)phenyl]silane |
InChI |
InChI=1S/C16H17ClSi/c1-13(14-7-5-4-6-8-14)15-9-11-16(12-10-15)18(2,3)17/h4-12H,1H2,2-3H3 |
InChI Key |
OWLMDAMSBCHFBY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C(=C)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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